6-(2-hydroxyacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
6-(2-hydroxyacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a benzoxazine ring fused with a dihydro-1,4-benzoxazin-3-one structure, along with a hydroxyacetyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxyacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-hydroxyacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyacetyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoxazines.
Scientific Research Applications
6-(2-hydroxyacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 6-(2-hydroxyacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The hydroxyacetyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzoxazine ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars, known for its applications in the production of biofuels and chemicals.
Fistulaquinolines: Isoquinoline alkaloids with potential biological activities, isolated from natural sources.
Uniqueness
6-(2-hydroxyacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific structural features, such as the hydroxyacetyl group and the benzoxazine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-(2-hydroxyacetyl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-4-8(13)6-1-2-9-7(3-6)11-10(14)5-15-9/h1-3,12H,4-5H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESPVPMNPMXFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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